2-(Pyridin-3-yloxy)benzaldehyde
Overview
Description
2-(Pyridin-3-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biocompatible Chemosensors for pH Discrimination
2-(Pyridin-3-yloxy)benzaldehyde derivatives, specifically 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B), have been explored as fluorescent chemosensors for pH. These compounds can differentiate between normal cells and cancer cells based on pH variations. Cancer cells often have a pH range of 5.5–7.0, compared to normal cell pH of 7.4. This property makes these compounds effective in biomedical applications, especially in cancer research (Dhawa et al., 2020).
2. Catalytic Mechanism in Aerobic Alcohol Oxidation
The Pd(OAc)(2)/pyridine catalyst system, which includes this compound derivatives, is utilized in the selective aerobic oxidation of organic substrates. A study on the catalytic mechanism of this system revealed its efficiency in converting benzyl alcohol to benzaldehyde, a key reaction in various chemical processes (Steinhoff et al., 2004).
3. Synthesis of Novel Compounds
This compound derivatives are used in the synthesis of various novel compounds with potential applications in pharmaceuticals and material sciences. For example, the reaction of these derivatives with different substrates led to the formation of compounds with unique properties and potential for medical applications (Elinson et al., 2018).
4. Electrochemical Activity in Oxidation Processes
Derivatives of this compound have been used in electrochemical polymerization and exhibit significant electrocatalytic activity. This activity is particularly relevant in the oxidation of benzyl alcohol to benzaldehyde, an important reaction in chemical industries (Lu et al., 2014).
5. Molecular Packing and Intermolecular Interactions
The derivatives of this compound play a crucial role in understanding molecular packing and intermolecular interactions. These studies are significant in the field of material science, especially in designing materials with specific optical or electronic properties (Percino et al., 2014).
Properties
IUPAC Name |
2-pyridin-3-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCSAVFUTDKCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391892 | |
Record name | 2-(Pyridin-3-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-42-5 | |
Record name | 2-(Pyridin-3-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.